molecular formula C14H12O4S B1493914 3'-(Methylsulfonyl)biphenyl-3-carboxylic acid CAS No. 1194374-32-7

3'-(Methylsulfonyl)biphenyl-3-carboxylic acid

Cat. No. B1493914
CAS RN: 1194374-32-7
M. Wt: 276.31 g/mol
InChI Key: CRFKLEDBWMGUED-UHFFFAOYSA-N
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Description

3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . The compound is typically 98% pure .


Molecular Structure Analysis

The InChI code for 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is 1S/C14H12O4S/c1-19(17,18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.31 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.

Scientific Research Applications

Organic Synthesis

3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is utilized in organic synthesis due to its highly polar chemical structure, which is active in organic reactions such as substitution, elimination, and coupling. Its carboxylic acid group is particularly reactive, making it a valuable building block for synthesizing complex organic molecules .

Nanotechnology

In nanotechnology, this compound can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. Its ability to form strong interactions with polar compounds allows for the creation of stable nanomaterials with enhanced properties .

Polymer Science

The carboxylic acid group of 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid can act as a monomer or an additive in polymerization reactions. It can also serve as a catalyst to initiate polymerization, leading to the development of new polymeric materials with specific characteristics .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives may be explored for drug development due to their potential biological activity. The presence of the biphenyl structure is common in molecules with pharmacological importance .

Analytical Chemistry

The compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accurate measurement of chemical substances .

Material Science

3’-(Methylsulfonyl)biphenyl-3-carboxylic acid can be involved in the surface modification of materials to alter their physical and chemical properties. This is crucial for developing materials with specific functionalities for various applications .

Environmental Science

Derivatives of this compound could be investigated for their ability to bind to pollutants or heavy metals, contributing to environmental cleanup and the development of more efficient filtration systems .

Chemical Education

As a compound with a diverse range of applications, it can be used in educational settings to demonstrate various chemical reactions and principles to students, enriching their understanding of organic chemistry .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

3-(3-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKLEDBWMGUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681772
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Methylsulfonyl)biphenyl-3-carboxylic acid

CAS RN

1194374-32-7
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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